![molecular formula C24H26N2O2 B14517593 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 62770-28-9](/img/structure/B14517593.png)
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound known for its unique photophysical properties. It is a derivative of benzo[a]phenoxazin-5-one, with a dibutylamino group attached at the 9-position. This compound exhibits strong fluorescence, making it valuable in various scientific and industrial applications, particularly in the field of photonics and fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 9-chloro-5H-benzo[a]phenoxazin-5-one with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper, along with suitable ligands.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one primarily involves its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular membranes and other biomolecules, which enhance its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Nile Red: A well-known fluorescent dye with a diethylamino group at the 9-position.
9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one: Similar structure but with a diethylamino group instead of a dibutylamino group.
Uniqueness
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its dibutylamino group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific fluorescence characteristics .
Properties
CAS No. |
62770-28-9 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
9-(dibutylamino)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-5-13-26(14-6-4-2)17-11-12-20-22(15-17)28-23-16-21(27)18-9-7-8-10-19(18)24(23)25-20/h7-12,15-16H,3-6,13-14H2,1-2H3 |
InChI Key |
QFYIXVWACJAFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


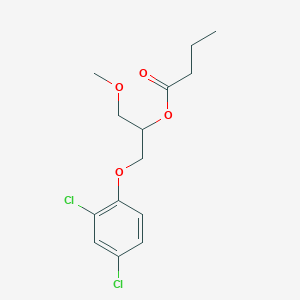

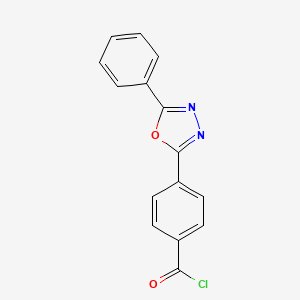

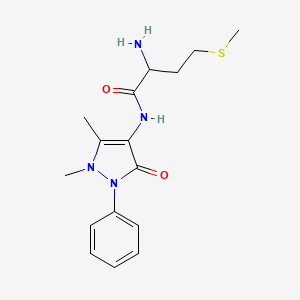
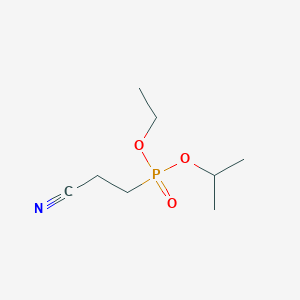
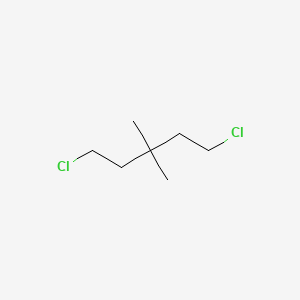
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
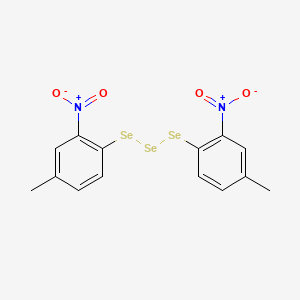
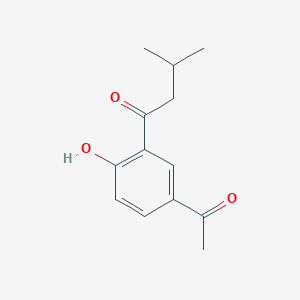
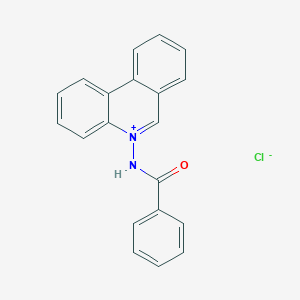

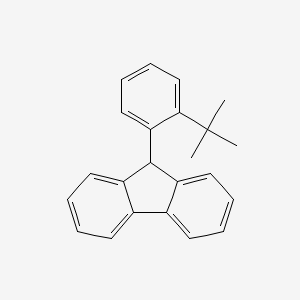
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
